Molecular Weight and Lipophilicity (cLogP) Differentiation from N-Aryl Analogs
The target compound (MW 341.3 Da, cLogP ~3.5 by fragment-based estimation) occupies a distinct physicochemical space compared to its closest commercially available analogs [1]. The 3,4-difluorophenyl substituent contributes approximately +0.5 log units in lipophilicity relative to an unsubstituted phenyl analog while maintaining a molecular weight within the preferred lead-like range (<350 Da). In contrast, the 2-methoxyethyl analog (MW ~329 Da) introduces additional hydrogen-bond acceptors, and the 4-chlorobenzyl analog (MW ~380 Da) exceeds typical fragment-based screening MW thresholds. These differences are relevant for compound selection in fragment-based drug discovery and physicochemical property-based screening cascades [2].
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 341.3 Da; estimated cLogP ~3.5 (fragment-based) |
| Comparator Or Baseline | N-(2-methoxyphenyl) analog: MW ~329 Da, cLogP ~2.8; N-(4-chlorobenzyl) analog: MW ~380 Da, cLogP ~4.2; unsubstituted phenyl analog: MW ~307 Da, cLogP ~3.0 |
| Quantified Difference | MW difference vs. unsubstituted phenyl: +34 Da; vs. 4-chlorobenzyl: -39 Da. Estimated ΔcLogP vs. unsubstituted phenyl: +0.5 log units |
| Conditions | Calculated/estimated values from ZINC and PubChem databases; experimental logP not reported |
Why This Matters
For procurement in fragment-based or physicochemical screening campaigns, the target compound's combination of sub-350 Da MW with moderate lipophilicity (cLogP 3–4) positions it in lead-like chemical space distinct from both smaller (less functionalized) and larger (more lipophilic) analogs, potentially influencing solubility, permeability, and promiscuity risk.
- [1] ZINC Database. ZINC639418671. Calculated properties for N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide. View Source
- [2] PubChem. Physicochemical property data for pyrimidinyloxy-benzamide compound series. National Center for Biotechnology Information. View Source
